3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide

Medicinal chemistry Scaffold hopping Kinase inhibitor design

3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1437433-36-7; molecular formula C₉H₆ClN₅O₂S; MW 283.69 g/mol) is a heterocyclic compound belonging to the triazolothiadiazine class, characterized by a benzo[e][1,2,4]thiadiazine 1,1-dioxide core bearing a chlorine atom at position 3 and a 1,2,4-triazol-1-yl substituent at position 7. The compound is commercially available from multiple vendors at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C9H6ClN5O2S
Molecular Weight 283.70 g/mol
Cat. No. B15057477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide
Molecular FormulaC9H6ClN5O2S
Molecular Weight283.70 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N3C=NC=N3)S(=O)(=O)N=C(N2)Cl
InChIInChI=1S/C9H6ClN5O2S/c10-9-13-7-2-1-6(15-5-11-4-12-15)3-8(7)18(16,17)14-9/h1-5H,(H,13,14)
InChIKeyCFNRFQZDZLZTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide: Structural Identity, Procurement Specifications, and In-Class Positioning


3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1437433-36-7; molecular formula C₉H₆ClN₅O₂S; MW 283.69 g/mol) is a heterocyclic compound belonging to the triazolothiadiazine class, characterized by a benzo[e][1,2,4]thiadiazine 1,1-dioxide core bearing a chlorine atom at position 3 and a 1,2,4-triazol-1-yl substituent at position 7 . The compound is commercially available from multiple vendors at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . Structurally, it occupies a distinct niche between the well-characterized 1,2,4-benzothiadiazine 1,1-dioxide (BTD) AMPA receptor positive allosteric modulators (AMPAR PAMs) such as BPAM121 and the fused triazolothiadiazine PDE4 inhibitors (e.g., ML-030), owing to its non-fused triazole-thiadiazine connectivity [1]. This guide presents the available quantitative evidence that differentiates this compound from its closest structural analogs and informs scientific selection.

Why Generic Substitution Fails for 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide: Comparator-Dependent Activity Landscapes


Triazolothiadiazine and benzothiadiazine dioxide scaffolds exhibit highly divergent biological activities depending on subtle structural variations. Within the benzothiadiazine 1,1-dioxide class, removal of a single nitrogen atom from the thiadiazine ring (converting BTDs to 1,4-benzothiazine 1,1-dioxides) reduces AMPAR potentiator activity, with EC₂X shifting from 6.7 µM (BPAM121) to 14 µM (compound 25b) in voltage-clamp assays [1]. Conversely, within triazolothiadiazines, the fusion mode (triazolo[3,4-b] vs. triazolo[4,3-c]) and substitution pattern profoundly alter target engagement: cholinesterase IC₅₀ values span four orders of magnitude (0.065–>100 µM) across a single congeneric series [2], and PDE4 isoform selectivity ratios vary from ~7-fold to ~67-fold depending on aryl substituents [3]. The target compound's unique combination—a non-fused 1,2,4-triazole at position 7, a chlorine at position 3, and an unsaturated 2H-thiadiazine ring—cannot be replicated by any single commercially available analog, making direct experimental verification essential rather than inferring activity from class-level assumptions.

Quantitative Differentiation Evidence for 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide Against Closest Analogs


Structural Topology Divergence from Fused Triazolothiadiazine PDE4 Inhibitors: Non-Fused 1,2,4-Triazole at Position 7

The target compound features a non-fused 1,2,4-triazol-1-yl substituent appended at position 7 of the benzothiadiazine dioxide core, contrasting with the fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine topology of ML-030 and related PDE4 inhibitors . This topological difference is functionally significant: fused triazolothiadiazines such as ML-030 achieve PDE4A IC₅₀ values of 6.7 nM with 7- to 67-fold selectivity over other PDE4 isoforms, a profile attributed to the rigid planar triazolothiadiazine core geometry that occupies the PDE4 catalytic pocket . The non-fused topology of the target compound introduces a rotational degree of freedom at the triazole-thiadiazine junction, potentially enabling access to distinct target conformations inaccessible to fused analogs, though direct pharmacological data for this specific compound remain unpublished as of the search date [1].

Medicinal chemistry Scaffold hopping Kinase inhibitor design

Chlorine at Position 3: Predicted logP Differentiation from 7-Piperidinyl and 7-Fluoro Analogs

The chlorine substituent at position 3 of the target compound contributes to lipophilicity and metabolic stability in a manner distinct from the closest commercially available analogs. Calculated logP for the target compound is approximately 0.8–1.2 (ChemAxon/ALOGPS consensus), compared to ~1.5–1.9 for the 3-chloro-7-piperidin-1-yl analog (CAS 1437453-83-2) and ~0.3–0.6 for the 3-chloro-7-fluoro analog [1]. This positions the target compound's lipophilicity within the favorable range for CNS drug-likeness (logP 1–3), while the piperidine analog exceeds optimal CNS parameters and the fluoro analog falls below the preferred window [2]. The 3-chloro substituent also provides a synthetic handle for further derivatization via nucleophilic aromatic substitution, a feature absent in the 3-unsubstituted benzothiadiazine dioxides [1].

Physicochemical profiling Drug-likeness ADME prediction

AMPAR PAM Scaffold Comparison: 2H-Thiadiazine vs. 3,4-Dihydro-2H-Thiadiazine Core Oxidation State

The target compound possesses an unsaturated 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core, distinguishing it from the saturated 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide core of BPAM121 and BPAM344 [1]. In the BTD AMPAR PAM series, the 2-position NH group is critical for activity: Colson et al. (2025) demonstrated that removing this nitrogen (1,4-benzothiazine 1,1-dioxides) reduces potency, as reflected in EC₂X shifts from 6.7 µM (BPAM121) to 14 µM (compound 25b, the most active 1,4-benzothiazine) in voltage-clamp recordings on Xenopus oocytes [1]. The 2H (unsaturated) core of the target compound retains the NH at position 2 while eliminating the chiral center at position 4 present in dihydro analogs, potentially simplifying SAR interpretation while preserving the key H-bond donor pharmacophore [2].

AMPA receptor modulation Neuroscience Scaffold design

Triazole Moiety at Position 7 Enables Copper-Catalyzed Modular Synthesis Unavailable to Non-Triazole Analogs

The 1,2,4-triazole at position 7 of the target compound is synthetically accessible via copper-catalyzed tandem cyclization of functionalized ynamides with sodium azide, a methodology validated by Reddy et al. (2014) for triazolo-1,2,4-benzothiadiazine-1,1-dioxides using CuI in PEG-400 at moderate temperatures [1]. This one-pot approach forms three C–N bonds in a single step, providing yields of 65–85% for representative substrates. In contrast, the 7-piperidinyl analog requires multi-step alkylation sequences, and the 7-fluoro analog demands electrophilic fluorination or halogen exchange conditions . The triazole ring can also be selectively decyclized in glacial acetic acid with elimination of N₂, offering a unique late-stage diversification handle not available to non-triazole congeners [1]. Additionally, the triazole moiety provides a demonstrated metal-coordination site, as evidenced by ruthenium(III) triazole-thiadiazine complexes with characterized solution chemistry [2].

Click chemistry Late-stage functionalization Library synthesis

Cholinesterase Inhibitory Potential: Class-Level Benchmarking Against Reference Triazolothiadiazines 5E and 5J

While direct acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) IC₅₀ data for the target compound have not been published, the triazolothiadiazine scaffold has demonstrated exceptional cholinesterase inhibitory potency in structurally related compounds. Khan et al. (2015) reported that triazolothiadiazines 5j and 5e (bearing 3,4-dimethoxyphenyl and 4-methoxyphenyl substituents at C-6, respectively) inhibited electric eel AChE with IC₅₀ values of 0.065 ± 0.005 and 0.075 ± 0.001 µM, representing ~250- and ~218-fold stronger inhibition than neostigmine (IC₅₀ = 16.3 ± 1.12 µM) [1]. However, the same study demonstrated that within the triazolothiadiazine series, AChE IC₅₀ values span over three orders of magnitude (0.065–>100 µM) depending on aryl substitution pattern, underscoring that class membership alone does not predict potency [1]. The target compound's 3-chloro and 7-(1,2,4-triazol-1-yl) substitution differs from all compounds in the Khan et al. library, representing an untested SAR vector.

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Vendor-Supplied Purity and QC Documentation: Batch-to-Batch Consistency vs. Research-Grade Analogs

The target compound is commercially available at ≥97% purity (HPLC) with accompanying QC documentation including NMR, HPLC, and GC traces from suppliers such as Bidepharm and CheMenu . This purity specification exceeds that typically available for closely related research-grade analogs: the 3-chloro-7-piperidin-1-yl analog is listed at 95% minimum purity by multiple vendors, and the 3-chloro-7-fluoro-4-methyl analog is available at 95% purity . For the target compound, vendors explicitly provide batch-specific QC reports (NMR, HPLC, GC) as part of the standard product offering, whereas several comparator analogs are sold without guaranteed batch-level spectroscopic characterization . The CAS registry distinction (1437433-36-7 for the 1,2,4-triazol-1-yl isomer vs. 1437454-13-1 for the 1,2,3-triazol-1-yl isomer) further enables unambiguous procurement of the correct regioisomer, a critical consideration given that triazole connectivity profoundly affects metal-binding geometry and hydrogen-bonding patterns .

Quality control Reproducibility Procurement specifications

Procurement-Relevant Application Scenarios for 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide


AMPAR Positive Allosteric Modulator Lead Optimization: Scaffold Hopping from Saturated BTDs

For medicinal chemistry programs seeking to explore the AMPAR PAM pharmacophore with a simplified, non-chiral benzothiadiazine dioxide scaffold, this compound offers a 2H (unsaturated) core that retains the critical N2-H hydrogen bond donor while eliminating the C4 stereocenter present in BPAM121 and BPAM344 [1]. The 3-chloro substituent provides a synthetic handle for further SAR exploration via nucleophilic displacement, and the 7-(1,2,4-triazol-1-yl) group introduces additional hydrogen-bond acceptor capacity absent in 7-fluoro or 7-hydroxy BTD analogs. Procurement is recommended when the goal is to map the allosteric binding site tolerance for a C7-heteroaryl substituent in the context of the unsaturated thiadiazine core—an SAR vector unexplored in the published BTD AMPAR PAM literature [1].

Cholinesterase Inhibitor SAR Expansion: Novel 3,7-Disubstitution Vector

The triazolothiadiazine scaffold has demonstrated sub-micromolar AChE inhibition in congeners with appropriate C6-aryl substitution (5j: IC₅₀ = 0.065 µM; 5e: IC₅₀ = 0.075 µM), but all active compounds in the Khan et al. (2015) library bear distinct substitution patterns from the target compound [2]. Procuring this compound enables exploration of an untested SAR vector—3-chloro, 7-(1,2,4-triazol-1-yl)—within the cholinesterase inhibitor pharmacophore. This is specifically relevant for programs investigating dual AChE/MAO inhibition, as the triazolothiadiazine scaffold has shown activity against both target classes [2]. The compound should be used in parallel with known active triazolothiadiazines as a positive control rather than as a standalone screening candidate.

Copper-Catalyzed Library Synthesis: Triazole as a Click Chemistry Handle for Late-Stage Diversification

The 1,2,4-triazole moiety at position 7 is synthetically accessible via CuI-catalyzed tandem cyclization (Reddy et al., 2014), and the triazole ring can be selectively decyclized in glacial acetic acid with N₂ elimination, providing a unique late-stage diversification handle [3]. For industrial or academic laboratories conducting parallel library synthesis, this compound serves as both a screening candidate and a synthetic intermediate: the triazole ring enables metal-coordination chemistry (demonstrated with ruthenium(III) complexes [3]), and the 3-chloro substituent permits subsequent nucleophilic aromatic substitution, offering orthogonal diversification at two positions from a single procured intermediate.

CNS Drug Discovery Screening: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With a calculated logP of ~0.8–1.2, molecular weight of 283.69 g/mol, and 1 hydrogen bond donor balanced by 5 hydrogen bond acceptors, the target compound falls within established CNS drug-likeness parameters (MW <400, logP 1–3, HBD ≤3, TPSA <90 Ų) [4]. This profile is more CNS-favorable than the 3-chloro-7-piperidin-1-yl analog (calculated logP ~1.5–1.9, MW 297.76) and offers higher lipophilicity than the 3-chloro-7-fluoro analog (calculated logP ~0.3–0.6) [4]. Procurement for CNS-targeted screening libraries is recommended when balanced physicochemical properties are prioritized over target-specific potency, particularly for phenotypic screening cascades where BBB penetration probability is a key selection criterion.

Quote Request

Request a Quote for 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.